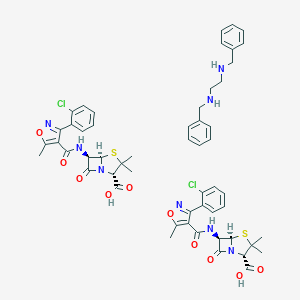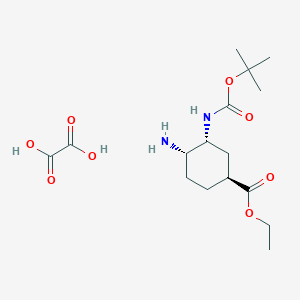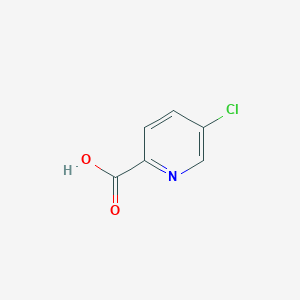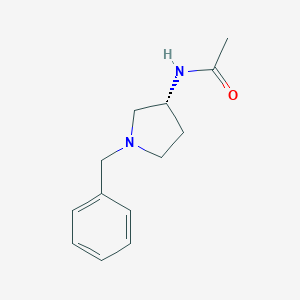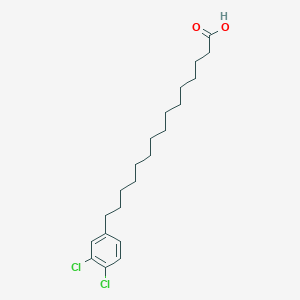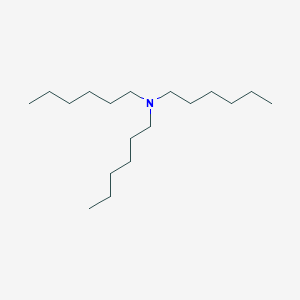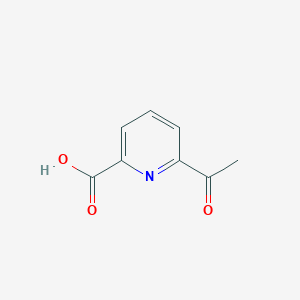
6-Acetylpicolinic acid
Vue d'ensemble
Description
6-Acetylpicolinic acid is a chemical compound that has been the subject of various studies due to its interesting properties and reactions. It is derived from pyridine, a basic heterocyclic organic compound.
Synthesis Analysis
- Microwave-Promoted Syntheses : A novel 6-acetylpyridine-2-carboxylic acid was obtained during the synthesis of asymmetric ethyl 6-acetylpyridine-2-carboxylate from 2,6-dipiclinic acid. Different reactions were observed when reacted with aromatic amines, leading to Schiff base condensation and amidation reactions (Su, Zhao, Zhang, Qin, 2009).
- Controlled Syntheses : The controlled syntheses of mono- and bis-acetylpyridine from 2,6-dimethylpyridine have been reported, including the synthesis of 2-acetyl-6-carbethoxypyridine and 2,6-diacetylpyridine (Su, Zhao, Cui, Liang, Sun, 2005).
Molecular Structure Analysis
- Crystallographic Structures : A study on dipicolinic acid/ester/amide ligands revealed their crystallographic structures. The influence of substituent position and the nature of the donor group on the absorption and emission properties was explored (Picot et al., 2008).
Chemical Reactions and Properties
- Microwave-Promoted Reactions : Ethyl 6-acetylpyridine-2-carboxylate was synthesized, leading to different types of compounds through microwave irradiation under solvent-free conditions (Su, Zhao, Zhao, 2007).
- Enzymic Synthesis : Enzymic synthesis involving 6-acetylpicolinic acid derivatives has been reported, focusing on derivatives of N-acetylneuraminic acid (Brossmer et al., 1980).
Physical Properties Analysis
- Copolymer Physical Properties : The study of copolymers of (R)-3-hydroxybutyric acid and 6-hydroxyhexanoic acids revealed information about their structure, physical properties, and enzymatic degradability (Abe, Doi, Aoki, Akehata, Hori, Yamaguchi, 1995).
Chemical Properties Analysis
- Hirshfeld Atom Refinement : Hirshfeld Atom Refinement was applied to analyze dipicolinic acid, providing insights into its molecular complexes and interactions (Bankiewicz, Wojtulewski, 2019).
- FT-IR and Molecular Analysis : An analysis using FT-IR, molecular structure, and NBO analysis provided insights into the properties of related compounds (Raju et al., 2015).
Applications De Recherche Scientifique
A study by Su et al. (2009) discussed the microwave-promoted synthesis of novel 6-acetylpyridine-2-carboxylic acid, leading to pyridine carboxamides and tert-carboximides. These compounds have potential applications in pharmaceuticals and nutraceuticals (Su, Zhao, Zhang, & Qin, 2009).
Arisawa and Then (1982) identified 6-Acetylmethylenepenicillanic acid (Ro 15-1903) as a powerful inhibitor of various beta-lactamases, protecting beta-lactamase-labile penicillins and cephalosporins from hydrolysis (Arisawa & Then, 1982).
The study by Kondo et al. (2009) revealed that acetic acid suppresses body fat accumulation and liver lipids by upregulating genes for PPARalpha and fatty-acid-oxidation-related proteins through alpha2 AMPK mediation in the liver (Kondo, Kishi, Fushimi, & Kaga, 2009).
Nielsen-Marsh and Hedges (2000) found that acetic acid treatment effectively returns carbonate content to modern levels in archaeological bones with good preservation, but may cause hypermineralization in damaged bones (Nielsen-Marsh & Hedges, 2000).
Eccles et al. (2003) demonstrated that acetylsalicylic acid effectively reduces sore throat pain, headache, and muscle aches and pains associated with acute upper respiratory tract infection without causing safety concerns (Eccles, Loose, Jawad, & Nyman, 2003).
Propriétés
IUPAC Name |
6-acetylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFINMWLJMPOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569996 | |
| Record name | 6-Acetylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylpicolinic acid | |
CAS RN |
122637-39-2 | |
| Record name | 6-Acetyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122637-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



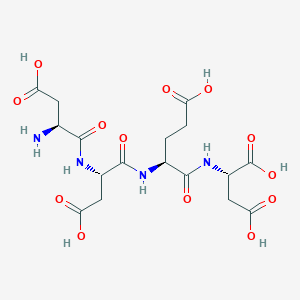
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
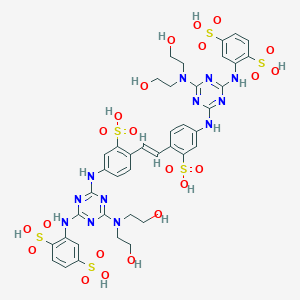
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
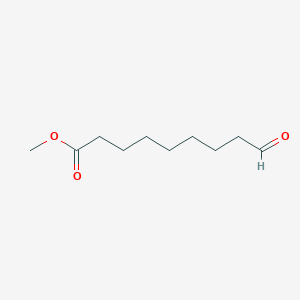
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)

